3-Isopropoxy-5-nitrobenzoic acid
Description
3-Isopropoxy-5-nitrobenzoic acid is a substituted benzoic acid derivative featuring an isopropoxy group at the 3-position and a nitro group at the 5-position. The compound’s structure combines electron-donating (isopropoxy) and electron-withdrawing (nitro) substituents, which significantly influence its physicochemical properties, such as acidity, solubility, and reactivity.
Properties
IUPAC Name |
3-nitro-5-propan-2-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6(2)16-9-4-7(10(12)13)3-8(5-9)11(14)15/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHLGQDECSPYOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-5-nitrobenzoic acid typically involves the nitration of 3-isopropoxybenzoic acid. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the benzene ring. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of 3-Isopropoxy-5-nitrobenzoic acid may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-5-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic conditions.
Substitution: Alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Reduction: 3-Isopropoxy-5-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Synthesis Intermediate:
3-Isopropoxy-5-nitrobenzoic acid serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the preparation of more complex molecules through reactions such as esterification, amidation, and nucleophilic substitution. The compound's structure allows for functionalization at different positions, enabling the creation of diverse derivatives.
Reagents in Organic Chemistry:
This compound is often used as a reagent in organic synthesis. Its nitro group can participate in electrophilic aromatic substitution reactions, making it valuable for creating nitro-substituted derivatives with potential applications in pharmaceuticals and agrochemicals .
Biological Applications
Antimicrobial Properties:
Research indicates that 3-Isopropoxy-5-nitrobenzoic acid exhibits antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibacterial agents .
Anti-inflammatory Effects:
The compound has also been investigated for its anti-inflammatory properties. In vitro studies show that it can modulate inflammatory pathways, which may lead to therapeutic applications in treating inflammatory diseases .
Medical Applications
Drug Development:
Ongoing research is exploring the potential of 3-Isopropoxy-5-nitrobenzoic acid as a lead compound in drug discovery programs. Its ability to interact with specific biological targets makes it a candidate for developing new treatments for conditions such as cancer and chronic inflammatory diseases. For instance, studies have focused on its role in inhibiting the c-Myc protein-protein interactions, which are crucial in various cancers .
Therapeutic Formulations:
The compound's pharmacological profile is being evaluated for incorporation into therapeutic formulations aimed at enhancing drug delivery systems. Its chemical stability and solubility characteristics make it suitable for further development in pharmaceutical applications .
Industrial Applications
Dyes and Pigments Production:
3-Isopropoxy-5-nitrobenzoic acid finds use in the production of dyes and pigments due to its vibrant color properties when incorporated into dye formulations. Its stability under various conditions makes it a reliable component in industrial applications .
Specialty Chemicals:
The compound is utilized in synthesizing specialty chemicals that serve various industrial purposes, including agrochemicals and performance materials. Its versatility allows it to be tailored for specific industrial needs .
| Activity Type | Test Organisms | Inhibition (%) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 75% |
| Escherichia coli | 65% | |
| Anti-inflammatory | RAW 264.7 macrophages | 50% reduction |
Table 2: Synthesis Pathways Involving 3-Isopropoxy-5-nitrobenzoic Acid
| Reaction Type | Product | Conditions |
|---|---|---|
| Esterification | Isopropyl ester | Reflux with alcohol |
| Nucleophilic Substitution | Amino derivative | Base-catalyzed reaction |
Mechanism of Action
The mechanism of action of 3-Isopropoxy-5-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the isopropoxy group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 3-isopropoxy-5-nitrobenzoic acid, differing primarily in substituent type and position:
3-Bromo-2-isopropoxy-5-isopropylbenzoic acid (CAS: 2404733-75-9)
- Substituents: Bromo (3), isopropoxy (2), isopropyl (5).
- Key differences: Bromine introduces electronegativity, while the isopropyl group enhances lipophilicity.
3-Bromo-4-hydroxy-5-nitrobenzoic acid (CAS: 67175-27-3)
- Substituents: Bromo (3), hydroxy (4), nitro (5).
- Key differences: Hydroxy and bromo groups create competing electronic effects (electron-withdrawing vs. donating).
2-Amino-5-(benzyloxy)-4-methoxybenzoic acid Substituents: Amino (2), benzyloxy (5), methoxy (4). Key differences: Amino and benzyloxy groups increase basicity and steric bulk.
Physicochemical Properties
Substituent positions and types critically affect properties:
*Estimated based on substituent electronic effects. Nitro groups lower pKa (increase acidity), while amino/alkoxy groups raise it.
Biological Activity
3-Isopropoxy-5-nitrobenzoic acid is a compound of considerable interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Structural Characteristics
The compound features both isopropoxy and nitro functional groups, which significantly influence its chemical behavior and biological interactions. The isopropoxy group enhances lipophilicity, potentially facilitating membrane penetration, while the nitro group can participate in redox reactions, affecting enzyme interactions.
The biological activity of 3-Isopropoxy-5-nitrobenzoic acid is primarily attributed to its ability to interact with various enzymes and receptors. This interaction can lead to enzyme inhibition or modulation of receptor activity. The compound's structural similarity to biologically active molecules suggests it may serve as a valuable tool in studying enzyme kinetics and receptor binding.
1. Enzyme Inhibition
Research indicates that 3-Isopropoxy-5-nitrobenzoic acid can act as an inhibitor for certain enzymes. For instance, in studies assessing its effects on liver microsomes, the compound demonstrated significant stability and bioactivity, suggesting potential therapeutic applications .
3. Anticancer Potential
The compound's potential as an anticancer agent has been explored through its analogs and derivatives. For example, related compounds have shown promising results in inhibiting cancer cell proliferation in vitro, indicating that 3-Isopropoxy-5-nitrobenzoic acid may possess similar properties .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized derivatives of 3-Isopropoxy-5-nitrobenzoic acid to evaluate their biological activities against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the nanomolar range against specific cancer types .
| Compound Derivative | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF7 | 0.016 |
| Derivative B | HCT116 | 0.025 |
| Derivative C | NCI-H1299 | 0.018 |
Case Study 2: Mechanistic Insights into Enzyme Interactions
In vitro assays demonstrated that 3-Isopropoxy-5-nitrobenzoic acid could inhibit topoisomerases I and II, key enzymes involved in DNA replication and transcription. The compound showed a dose-dependent inhibition pattern, suggesting a competitive mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
